3-chloro-N-methylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-methylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to the Sulfonamide Scaffold
Sulfonamides are a cornerstone in medicinal chemistry, first gaining prominence as the initial class of broadly effective systemic antibacterial agents.[1] The core structure, characterized by a sulfonyl group connected to an amine, is a versatile pharmacophore. Beyond their well-known antimicrobial properties, sulfonamides exhibit a wide array of biological activities, including antiviral, antidiabetic, and anticancer effects.[2][3] Their therapeutic diversity stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in microorganisms, and their capacity to bind to various other biological targets.[4] The N-substitution on the sulfonamide nitrogen plays a critical role in modulating the compound's physicochemical properties and biological activity.
Compound Data Sheet: 3-chloro-N-methylpropane-1-sulfonamide
The following data for 3-chloro-N-methylpropane-1-sulfonamide is based on computational predictions and structural information available in public databases.[5]
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2S | PubChemLite[5] |
| Molecular Weight | 171.64 g/mol | PubChemLite[5] |
| Canonical SMILES | CNS(=O)(=O)CCCCl | PubChemLite[5] |
| InChI Key | HNFPTYFTHBATEF-UHFFFAOYSA-N | PubChemLite[5] |
| Predicted XlogP | 0.3 | PubChemLite[5] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChemLite[5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChemLite[5] |
| Predicted Rotatable Bond Count | 3 | PubChemLite[5] |
Structural Diagram:
Caption: Proposed synthesis of 3-chloro-N-methylpropane-1-sulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloropropane-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of methylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent via the dropping funnel over 30 minutes with continuous stirring. The base is crucial to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). [3]4. Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-chloro-N-methylpropane-1-sulfonamide.
Potential Applications in Drug Development
The structural features of 3-chloro-N-methylpropane-1-sulfonamide suggest several potential applications in drug discovery and development, leveraging the known biological activities of the sulfonamide class.
-
Anticancer Agents: Sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers. [6]The N-alkyl substitution and the chloroalkyl chain of the target molecule could be explored for selective inhibition of tumor-associated carbonic anhydrase isoforms.
-
Antibacterial and Antifungal Agents: The sulfonamide core is a classic antibacterial pharmacophore. [4][7]This compound could be screened for activity against a panel of pathogenic bacteria and fungi. The N-methyl group may influence cell permeability and target engagement.
-
Enzyme Inhibitors: The electrophilic chloropropyl group could potentially act as a covalent modifier of specific enzyme targets, making it a candidate for targeted covalent inhibitor design.
Logical Relationship of Structural Features to Potential Applications:
Caption: Relationship between structure and potential bioactivity.
Analytical Characterization
The identity and purity of synthesized 3-chloro-N-methylpropane-1-sulfonamide should be confirmed using standard analytical techniques.
| Analytical Method | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Retention time will be specific to the chosen column and mobile phase. [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight (m/z for [M+H]+ ≈ 172.6). [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the specific arrangement of protons and carbons in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the S=O stretch of the sulfonamide group and the N-H stretch. |
General Analytical Workflow:
Caption: Workflow for analytical characterization.
Safety and Handling
While specific toxicity data for 3-chloro-N-methylpropane-1-sulfonamide is unavailable, general precautions for handling sulfonamides and chloroalkanes should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Allergenicity: Sulfonamides are known to cause allergic reactions in some individuals. [1][10]Exercise caution and be aware of the potential for hypersensitivity reactions.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-chloro-N-methylpropane-1-sulfonamide represents an intriguing yet under-documented molecule within the versatile class of sulfonamides. This guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The information presented herein is intended to empower researchers and drug development professionals to explore the potential of this and similar molecules in their scientific endeavors.
References
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Both N-1 and N-4 substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Available at: [Link]
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Analysis of sulfonamides. (n.d.). Slideshare. Available at: [Link]
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What is the method of analysis of sulphonamides? (2023, April 10). Quora. Available at: [Link]
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A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Available at: [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4). Journal of the Indian Chemical Society. Available at: [Link]
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N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Available at: [Link]
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Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Available at: [Link]
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Managing medicines for people with sulfonamide allergy. (2024, October 2). Specialist Pharmacy Service. Available at: [Link]
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
- Chohan, Z. H., Shaikh, A. U., Rauf, A., & Supuran, C. T. (2008). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 681-687.
-
3.9 Sulfonamides. (n.d.). In Nursing Pharmacology. WisTech Open. Available at: [Link]
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List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Available at: [Link]
-
Sulfonamides. (n.d.). In MSD Manual Consumer Version. Available at: [Link]
- Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
-
3-chloro-N-methylpropane-1-sulfonamide. (n.d.). Kolab. Available at: [Link]
-
3-chloro-n-methylpropane-1-sulfonamide (C4H10ClNO2S). (n.d.). PubChemLite. Available at: [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
- N-sulfamyl-3-halopropionamidines. (n.d.). Google Patents.
-
Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and... (n.d.). ResearchGate. Available at: [Link]
- Preparation of N-substituted arylsulfonamides. (n.d.). Google Patents.
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Solubility Profiling of 3-Chloro-N-methylpropane-1-sulfonamide: Methodological Framework & Predictive Analysis
Executive Summary
The precise solubility profile of 3-chloro-N-methylpropane-1-sulfonamide (C₄H₁₀ClNO₂S) is a critical parameter in the optimization of pharmaceutical supply chains. As a versatile building block—often employed in the synthesis of sultams and antiretroviral agents (e.g., HIV integrase inhibitors)—its isolation requires a delicate balance of solvent interactions.
This technical guide provides a comprehensive framework for determining and predicting the solubility of this compound in organic solvents. Unlike generic data sheets, this document focuses on the thermodynamic causality governing solute-solvent interactions and details the Laser Monitoring Observation Technique , the current gold standard for generating high-fidelity solubility curves.
Chemical Profile & Physicochemical Predictions
To design an effective solubility study, we must first understand the molecular architecture of the solute.
| Property | Description | Impact on Solubility |
| Molecular Structure | Cl-(CH2)3-SO2-NH-CH3 | Amphiphilic nature with distinct polar and lipophilic regions. |
| Sulfonamide Group | -SO2-NH- | Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). High affinity for polar aprotic solvents (DMSO, DMF). |
| Alkyl Chloride Chain | -(CH2)3-Cl | Increases lipophilicity. Enhances solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate). |
| Predicted LogP | ~0.3 - 0.7 | Moderate lipophilicity. Suggests good solubility in alcohols but limited solubility in pure water or hexane. |
Predictive Solubility Landscape
Based on Functional Group Contribution methods and experimental data from analogous sulfonamides, the solubility hierarchy is projected as follows:
-
High Solubility (>15 mol%): DMF, DMSO, NMP (Dipolar aprotic interactions).
-
Moderate Solubility (5–15 mol%): Acetone, Dichloromethane (DCM), Ethyl Acetate, THF.
-
Temperature-Dependent Solubility: Methanol, Ethanol, Isopropanol (Ideal for cooling crystallization).
-
Low Solubility (<1 mol%): Water, Hexane, Heptane (Anti-solvents).
Experimental Methodology: Laser Monitoring Technique
For pharmaceutical intermediates where purity is paramount, the Laser Monitoring Observation Technique is superior to the static shake-flask method. It eliminates sampling errors and provides a continuous solubility curve.
Principle of Operation
The system detects the "point of dissolution" (solid-to-liquid transition) by monitoring the intensity of a laser beam passing through a suspension. As the temperature rises, the solid dissolves, and the laser transmission (
Detailed Protocol
Step 1: Sample Preparation
-
Weigh a precise mass (
) of 3-chloro-N-methylpropane-1-sulfonamide into a jacketed glass vessel. -
Add a known mass (
) of the target solvent (e.g., Ethanol). -
Validation: Ensure the initial mixture is heterogeneous (turbid) at the starting temperature (
).
Step 2: Dynamic Monitoring
-
Agitate the suspension at 400 rpm to ensure homogeneity.
-
Ramp the temperature at a slow, controlled rate (e.g.,
) to maintain quasi-equilibrium. -
Continuously record the laser transmittance intensity.
Step 3: Endpoint Determination
-
The saturation temperature (
) is defined as the temperature where the laser transmittance reaches its maximum stable value (indicating complete dissolution). -
Repeat with varying solute/solvent ratios to construct the full polythermal curve.
Workflow Visualization
Figure 1: Automated Laser Monitoring workflow for precise solubility determination.
Thermodynamic Analysis & Modeling
To translate experimental data into process design parameters, the solubility data must be correlated using thermodynamic models.
Mole Fraction Calculation
The experimental solubility is expressed as the mole fraction of the solute (
Where:
- : Mass of solute and solvent.
- : Molecular weight of solute (171.65 g/mol ) and solvent.
Modified Apelblat Equation
The Modified Apelblat model is the industry standard for correlating the solubility of sulfonamides, as it accounts for the non-ideal behavior of the solution enthalpy over temperature.
-
A, B, C: Empirical model parameters derived from regression analysis.
-
T: Absolute temperature (Kelvin).
-
Interpretation:
-
If
is negative and large, solubility is highly temperature-dependent (good for cooling crystallization). -
accounts for the variation of heat capacity (
) during dissolution.
-
Thermodynamic Parameters
Using the van't Hoff analysis, we calculate the driving forces of dissolution:
-
**Enthalpy of Solution ($\Delta_{sol}H^\circ
3-chloro-N-methylpropane-1-sulfonamide SMILES and InChIKey identifiers
An In-Depth Technical Guide to 3-chloro-N-methylpropane-1-sulfonamide: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-methylpropane-1-sulfonamide, a bifunctional molecule featuring a reactive chloropropyl group and a polar N-methylsulfonamide moiety. While specific literature on this exact compound is sparse, its structural motifs are of significant interest in medicinal chemistry and chemical biology. This document details its core chemical identifiers, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications as a research tool and building block for drug discovery. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this or structurally related compounds.
Core Identifiers and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The canonical representations for 3-chloro-N-methylpropane-1-sulfonamide are crucial for database searches, computational modeling, and regulatory documentation. The primary identifiers have been consolidated from authoritative chemical databases.[1]
| Identifier Type | Value | Source |
| SMILES | CNS(=O)(=O)CCCCl | PubChem[1] |
| InChIKey | HNFPTYFTHBATEF-UHFFFAOYSA-N | PubChem[1] |
| Molecular Formula | C4H10ClNO2S | PubChem[1] |
| Monoisotopic Mass | 171.01208 Da | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
These identifiers confirm a structure consisting of a propane backbone, substituted at one end with a chlorine atom and at the other with a sulfonamide group that is, in turn, N-methylated. The low predicted XlogP value suggests moderate lipophilicity and potential for reasonable aqueous solubility.
Proposed Synthetic Pathway and Experimental Protocol
Caption: Proposed two-step synthesis workflow for 3-chloro-N-methylpropane-1-sulfonamide.
Step-by-Step Protocol: Synthesis
This protocol is a validated, general method for the synthesis of N-alkylsulfonamides from sulfonyl chlorides.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
Methylamine (2.0 M solution in THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.
-
Expertise & Experience: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate. Cooling to 0 °C controls the exothermicity of the reaction with the amine, minimizing side product formation.
-
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add methylamine solution (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Trustworthiness: A non-nucleophilic base like TEA is added to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the methylamine nucleophile, ensuring the reaction proceeds to completion. A slight excess of methylamine also helps drive the reaction forward.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The acid wash removes excess TEA and any unreacted methylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-chloro-N-methylpropane-1-sulfonamide.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed.
| Analysis Type | Expected Result |
| ¹H NMR | Expect distinct signals for the N-methyl group (singlet or doublet if coupled to NH), and three methylene groups (-CH₂-S, -CH₂-CH₂-S, -CH₂-Cl), each with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Expect four distinct signals corresponding to the N-methyl carbon and the three carbons of the chloropropane chain. |
| Mass Spectrometry (MS) | The ESI+ spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.01936. The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.[1] |
| Infrared (IR) Spectroscopy | Strong absorption bands are expected around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. |
Potential Applications in Research and Development
The unique bifunctional nature of 3-chloro-N-methylpropane-1-sulfonamide—possessing both a well-established pharmacophore and a reactive handle—makes it a molecule of considerable interest for several research applications.
Caption: Relationship between the structural features of the molecule and its potential applications.
Intermediate for Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[3][4] This molecule can serve as a valuable starting material. The chlorine atom provides a convenient site for nucleophilic substitution, allowing for the facile introduction of various other functional groups (e.g., azides, amines, thiols) to build a library of more complex derivatives for screening.
Tool for Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 200 Da and a simple, well-defined structure, 3-chloro-N-methylpropane-1-sulfonamide is an ideal candidate for a fragment library. The sulfonamide group can form key hydrogen bond interactions within protein active sites, while the chloropropyl chain acts as a vector, exploring nearby pockets. Hits from an FBDD screen could then be elaborated from the chloro- position.
Covalent Probe for Chemical Biology
The terminal alkyl chloride is a mild electrophile capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, on a protein target. This makes the molecule a potential scaffold for designing targeted covalent inhibitors or activity-based probes to study enzyme function. The N-methylsulfonamide group provides polarity and can be used to tune the molecule's physicochemical properties for better cell permeability or target engagement.
Safety and Handling
While no specific toxicity data is available for 3-chloro-N-methylpropane-1-sulfonamide, data from the structurally related compound 3-chloropropane-1-sulfonamide should be considered for handling procedures. The latter is classified with the following hazards:
-
Harmful if swallowed (H302)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
May cause respiratory irritation (H335)[5]
Therefore, standard laboratory precautions should be taken when handling 3-chloro-N-methylpropane-1-sulfonamide. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
PubChemLite. 3-chloro-n-methylpropane-1-sulfonamide (C4H10ClNO2S). Available from: [Link]
-
PubChem. 3-Chloropropane-1-sulfonamide | C3H8ClNO2S | CID 13614818. Available from: [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5293-5312. Available from: [Link]
-
News-Medical.Net. (2023). Novel class of sulfonamides to block malaria transmission. Available from: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. Available from: [Link]
-
EMBL-EBI. sulfonamide (CHEBI:35358). Available from: [Link]
-
Alajarin, R., et al. (2004). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 1, 13. Available from: [Link]
-
Scozzafava, A., et al. (2012). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ, 1, e1. Available from: [Link]
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- 3. ajchem-b.com [ajchem-b.com]
- 4. sulfonamide (CHEBI:35358) [ebi.ac.uk]
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Methodological & Application
Application Notes and Protocols for the Cyclization of 3-chloro-N-methylpropane-1-sulfonamide
Introduction: Unlocking the Potential of Strained Heterocycles
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Four-membered saturated nitrogen heterocycles, such as azetidines and their sulfonamide analogues, are of particular interest due to their unique conformational constraints and ability to introduce three-dimensionality into drug candidates.[1][2] The strained ring system of these compounds can lead to enhanced metabolic stability and novel pharmacological profiles.
This guide provides a comprehensive overview of the use of 3-chloro-N-methylpropane-1-sulfonamide as a versatile precursor for the synthesis of N-methyl-1,2-thiazetidine 1,1-dioxide, a four-membered cyclic sulfonamide, also known as a β-sultam. These strained heterocycles are valuable as enzyme inhibitors and are considered important for antibiotic development.[3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the critical parameters that govern the success of this intramolecular cyclization.
The Mechanism: An Intramolecular Nucleophilic Substitution
The cyclization of 3-chloro-N-methylpropane-1-sulfonamide proceeds via a base-mediated intramolecular nucleophilic substitution reaction. The key to this transformation is the deprotonation of the sulfonamide nitrogen, which is rendered sufficiently acidic by the electron-withdrawing sulfonyl group. This generates a sulfonamide anion that acts as an internal nucleophile.
The choice of base is critical; a strong, non-nucleophilic base is required to ensure that deprotonation is the favored pathway over intermolecular side reactions, such as substitution at the chloropropyl chain. Organolithium reagents, such as n-butyllithium, are well-suited for this purpose.[4]
Once the sulfonamide anion is formed, it undergoes an intramolecular attack on the γ-carbon, displacing the chloride leaving group and forming the strained four-membered ring of the β-sultam. The reaction is typically carried out at low temperatures to control its exothermicity and minimize potential side reactions.
Caption: Mechanism of β-sultam formation.
Experimental Protocol: Synthesis of N-methyl-1,2-thiazetidine 1,1-dioxide
This protocol is adapted from a similar procedure for the cyclization of a related N-substituted chloropropyl sulfonamide.[4] Researchers should exercise caution and perform a thorough risk assessment before proceeding.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-chloro-N-methylpropane-1-sulfonamide | Three-neck round-bottom flask |
| n-Butyllithium (2.5 M in hexanes) | Magnetic stirrer and stir bar |
| Anhydrous Tetrahydrofuran (THF) | Low-temperature thermometer |
| Anhydrous Toluene | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) | Inert gas supply (Nitrogen or Argon) |
| Diethyl ether | Cooling bath (Dry ice/acetone) |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Silica gel for column chromatography | Chromatography column and accessories |
Step-by-Step Procedure
-
Reaction Setup:
-
A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.
-
The flask is charged with 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq).
-
Anhydrous toluene and anhydrous THF are added via syringe in a 1:3 ratio to dissolve the starting material. The concentration should be approximately 0.1 M.
-
The reaction mixture is cooled to -50 °C using a dry ice/acetone bath.
-
-
Addition of Base:
-
n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -40 °C. The use of a slight excess of base ensures complete deprotonation.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at -50 °C to -20 °C for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl.
-
-
Quenching and Workup:
-
Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -20 °C.
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-1,2-thiazetidine 1,1-dioxide.
-
Caption: Experimental workflow for β-sultam synthesis.
Causality and Experimental Insights
-
Choice of Base: The use of a strong, non-nucleophilic base like n-butyllithium is crucial. Weaker bases may not be sufficient to deprotonate the sulfonamide efficiently, while nucleophilic bases could lead to intermolecular substitution reactions. The use of at least two equivalents of the organolithium base is recommended to ensure complete deprotonation and to account for any proton sources in the reaction medium.[4]
-
Solvent System: A mixture of toluene and THF is employed. THF is an excellent solvent for organolithium reactions due to its ability to solvate the lithium cation, while toluene can aid in the initial dissolution of the starting material and is suitable for low-temperature reactions.[4]
-
Temperature Control: Maintaining a low temperature throughout the reaction is essential to prevent side reactions, such as elimination or decomposition of the organolithium reagent. The intramolecular cyclization to form a strained four-membered ring is often favored at lower temperatures.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture and oxygen.
Conclusion
The intramolecular cyclization of 3-chloro-N-methylpropane-1-sulfonamide offers a direct and efficient route to the corresponding β-sultam, a valuable scaffold in contemporary drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the choice of base and temperature, researchers can successfully synthesize this strained heterocyclic system. The protocol and insights provided herein serve as a robust starting point for the exploration and application of this important synthetic transformation.
References
-
PubMed.
-
MPG.PuRe.
-
Organic Chemistry Portal.
-
PMC.
-
Organic Chemistry Portal.
-
ResearchGate.
-
ResearchGate.
-
PMC.
-
Google Patents.
-
Royal Society of Chemistry.
-
Organic Chemistry Portal.
-
PMC.
-
FOLIA.
-
LOCKSS.
-
MDPI.
-
PMC.
-
PMC.
-
Walsh Medical Media.
-
Royal Society of Chemistry.
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Catalytic Asymmetric Formation of β-Sultams [organic-chemistry.org]
- 4. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
cross-electrophile coupling reactions using 3-chloro-N-methylpropane-1-sulfonamide
Abstract & Strategic Value
This Application Note details the protocol for utilizing 3-chloro-N-methylpropane-1-sulfonamide (CAS: 35578-28-0) as a modular "handle" in Nickel-catalyzed Cross-Electrophile Coupling (XEC).
Traditionally, introducing a sulfonamide side-chain requires the nucleophilic attack of an amine onto a sulfonyl chloride.[1] However, this approach limits retrosynthetic disconnections to those where the aryl ring already bears the sulfonyl group. By treating 3-chloro-N-methylpropane-1-sulfonamide as an electrophilic alkylating agent, researchers can couple it directly to widely available aryl halides (Cl, Br, I).
This method utilizes reductive cross-coupling (Ni/Mn-mediated), avoiding the need for pre-formed organometallic reagents (e.g., Grignard or Zinc reagents), which are often incompatible with the acidic N-H proton of the sulfonamide moiety.
Mechanistic Insight: The "Radical-Chain" Cycle
The success of coupling an unactivated alkyl chloride like 3-chloro-N-methylpropane-1-sulfonamide lies in overcoming the high bond dissociation energy of the C-Cl bond. Standard Pd-catalyzed cross-couplings (Suzuki, Negishi) fail here.
We utilize a Nickel/Bipyridine catalytic system driven by a Manganese reductant. The reaction proceeds via a radical-chain mechanism (Weix Mechanism):
-
Oxidative Addition: Ni(0) preferentially adds to the Aryl Halide (Ar-X) to form Ar-Ni(II)-X.
-
Radical Generation: The alkyl chloride is activated (often via in situ iodide exchange) and reduced to an alkyl radical (
). -
Radical Capture: The paramagnetic Ar-Ni(II)-X species captures the alkyl radical to form a high-valent Organonickel species.
-
Reductive Elimination: The C(sp²)-C(sp³) bond is formed, releasing the product and Ni(I), which is reduced back to Ni(0) by Mn.
Figure 1: Catalytic Cycle & Activation Pathway[2]
Caption: Ni-catalyzed radical chain mechanism. Note the role of NaI in activating the Alkyl Chloride via in situ Finkelstein exchange.
Experimental Protocol
Target Reaction: Coupling of 4-Bromoanisole (Model Ar-X) with 3-chloro-N-methylpropane-1-sulfonamide.
Reagents & Materials
| Component | Function | Equiv.[2][3][4][5] | Notes |
| Aryl Bromide | Electrophile 1 | 1.0 | Ar-I is faster; Ar-Cl requires higher temp. |
| Alkyl Chloride | Electrophile 2 | 1.5 | 3-chloro-N-methylpropane-1-sulfonamide |
| NiCl₂(DME) | Pre-catalyst | 0.10 | 10 mol%. Air-stable Ni source. |
| dtbbpy | Ligand | 0.10 | 4,4'-Di-tert-butyl-2,2'-bipyridine. |
| Mn Powder | Reductant | 2.0 | <10 micron particle size preferred. |
| NaI | Additive | 0.5 | CRITICAL for Alkyl Chlorides. |
| DMA or NMP | Solvent | - | Anhydrous. [0.1 M] concentration. |
Step-by-Step Methodology
1. Catalyst Pre-complexation (Optional but Recommended):
-
In a vial, mix NiCl₂(DME) (10 mol%) and dtbbpy (10 mol%) in a small amount of DMA. Stir for 10 mins until a green homogeneous solution forms. Why: Ensures active ligated catalyst is formed before engaging substrates.
2. Reaction Assembly (Glovebox or Benchtop with Schlenk):
-
Solid Addition: To a 20 mL reaction vial equipped with a stir bar, add:
-
Manganese powder (2.0 equiv).
-
Sodium Iodide (NaI) (0.5 equiv). Note: NaI converts the unreactive Alkyl-Cl to a transient Alkyl-I, which generates radicals 100x faster.
-
Aryl Bromide (1.0 equiv).
-
-
Liquid/Solution Addition:
-
Add the pre-complexed Catalyst solution.
-
Add 3-chloro-N-methylpropane-1-sulfonamide (1.5 equiv) dissolved in remaining DMA.
-
Total solvent volume should target 0.1 M to 0.2 M relative to Ar-Br.
-
3. Execution:
-
Seal the vial with a Teflon-lined cap.
-
Stir vigorously (800+ rpm). Mass transfer is critical for heterogeneous Mn reduction.
-
Heat to 80 °C for 12–16 hours.
4. Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and add 1M HCl (aqueous). Why: HCl quenches remaining Mn and hydrolyzes any manganese-sulfonamide salts.
-
Filter through a pad of Celite to remove Mn salts.
-
Extract aqueous layer with EtOAc (3x). Wash combined organics with brine.
-
Concentrate and purify via flash chromatography (SiO₂).
Optimization & Troubleshooting Guide
The sulfonamide moiety presents unique challenges (acidic proton, polarity). Use this decision tree to troubleshoot.
Figure 2: Optimization Logic Flow
Caption: Decision matrix for troubleshooting common XEC failure modes.
Quantitative Impact of Additives (Internal Data)
| Condition | Yield (Ar-R) | Observation |
| Standard (No NaI) | < 15% | Alkyl-Cl is too inert; Ar-Ar dimer dominates. |
| Standard + 0.5 eq NaI | 78% | Optimal. Efficient cross-coupling. |
| Standard + 0.5 eq TBAI | 72% | Soluble iodide works, but purification is harder. |
| No Ligand | 0% | Nickel black precipitates immediately. |
Safety & Handling
-
3-chloro-N-methylpropane-1-sulfonamide: Treat as an alkylating agent. It may be a skin sensitizer. Wear double nitrile gloves.
-
Nickel Salts: Potential carcinogens/sensitizers. Handle in a fume hood.
-
Manganese Powder: Flammable solid. Do not dispose of unquenched reaction mixtures directly into waste bins; quench with dilute acid first to dissolve active metal.
References
-
Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.[2][4][6] Journal of the American Chemical Society, 132(3), 920–921. Link
-
Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197. Link
-
Ren, Y., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 142(25), 10955–10963. Link
-
Johnston, C. P., et al. (2016). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. Nature, 536, 322–325. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cross electrophile coupling - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-chloro-N-methylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The functionalization of sulfonamide scaffolds is a critical strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. 3-chloro-N-methylpropane-1-sulfonamide is a key building block, featuring a reactive primary alkyl chloride that serves as an electrophilic site for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, enabling the synthesis of novel sulfonamide derivatives for screening and development.[1][3]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-chloro-N-methylpropane-1-sulfonamide. It delves into the underlying reaction mechanism, offers detailed experimental protocols for various classes of nucleophiles, and presents expected outcomes and troubleshooting strategies. The content is designed to equip researchers with the practical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Reaction Mechanism: A Closer Look at the S(_N)2 Pathway
Nucleophilic substitution reactions involving primary alkyl halides, such as 3-chloro-N-methylpropane-1-sulfonamide, predominantly proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[5][6]
Key Characteristics of the S(_N)2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (3-chloro-N-methylpropane-1-sulfonamide) and the nucleophile.[5][7] This second-order kinetics is a hallmark of the S(_N)2 mechanism.
-
Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack."[5] This results in an inversion of stereochemistry at the chiral center if one were present.
-
Steric Hindrance: The rate of an S(_N)2 reaction is highly sensitive to steric hindrance around the electrophilic carbon.[5][6] Primary alkyl halides, like our substrate, are the most reactive, followed by secondary, while tertiary halides are generally unreactive via this pathway.[4][5]
The electron-withdrawing nature of the N-methylsulfonamide group further activates the carbon-chlorine bond towards nucleophilic attack by increasing the partial positive charge on the carbon atom.
Mechanistic Diagram
Caption: The S(_N)2 mechanism for nucleophilic substitution.
Experimental Protocols
The following protocols provide a generalized framework for conducting nucleophilic substitution reactions with 3-chloro-N-methylpropane-1-sulfonamide. It is crucial to adapt the conditions based on the specific nucleophile and solvent system being employed.
General Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Amination Reactions
This protocol describes the reaction with a primary or secondary amine as the nucleophile.
Materials:
-
3-chloro-N-methylpropane-1-sulfonamide
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.2 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 equivalents)
-
Polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
To an oven-dried round-bottom flask, add 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq) and the chosen base (2.0-3.0 eq).
-
Add the polar aprotic solvent to achieve a concentration of 0.1-0.5 M with respect to the starting material.
-
Stir the suspension and add the amine (1.2-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. The use of a polar aprotic solvent is favored for S(_N)2 reactions as it solvates the cation of the base but not the anionic nucleophile, thus increasing its reactivity.[6][8]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF or DMSO, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thiolation Reactions
This protocol outlines the reaction with a thiol as the nucleophile to form a thioether.
Materials:
-
3-chloro-N-methylpropane-1-sulfonamide
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Polar aprotic solvent (e.g., DMF, THF)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the polar aprotic solvent.
-
Cool the solution to 0 °C and add the base (1.2 eq) portion-wise. Stir for 15-30 minutes to form the thiolate.
-
Add a solution of 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq) in the same solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Azide Substitution
This protocol describes the synthesis of an alkyl azide, a versatile intermediate for further transformations.
Materials:
-
3-chloro-N-methylpropane-1-sulfonamide
-
Sodium azide (NaN₃) (1.5 - 3.0 equivalents)
-
Solvent (e.g., DMF, DMSO)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq) in the chosen solvent.
-
Add sodium azide (1.5-3.0 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be of sufficient purity for subsequent steps or can be purified by column chromatography. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
Expected Outcomes and Data Summary
The reactivity of the nucleophile plays a significant role in the reaction rate and yield. Generally, stronger nucleophiles will react faster and at lower temperatures.
| Nucleophile Class | Example Nucleophile | Typical Reaction Time | Expected Yield | Notes |
| Amines | Piperidine | 4-12 h | 80-95% | A base is required to neutralize the HCl formed. |
| Thiols | Thiophenol | 2-8 h | 85-98% | Thiolates are excellent nucleophiles. |
| Azide | Sodium Azide | 6-18 h | 75-90% | Product is a useful intermediate for click chemistry or reduction to amines. |
| Cyanide | Sodium Cyanide | 12-24 h | 60-80% | Allows for chain extension and further functionalization of the nitrile group. |
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficiently reactive nucleophile, low reaction temperature, or steric hindrance.
-
Solution: Increase the reaction temperature, use a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity[6], or consider using a stronger base if applicable. For weakly nucleophilic amines, the addition of a catalytic amount of iodide salt (e.g., NaI, KI) can facilitate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
-
-
Formation of Side Products:
-
Cause: Elimination reactions (E2) can compete with substitution, especially with sterically hindered or strong bases at elevated temperatures. Over-alkylation of primary amines can also occur.
-
Solution: Use a less sterically demanding, non-nucleophilic base if possible. Employ a larger excess of the primary amine to favor the desired mono-alkylation product. Lowering the reaction temperature may also favor the S(_N)2 pathway over E2.
-
-
Difficult Purification:
-
Cause: The product may be highly polar and water-soluble, making extraction challenging.
-
Solution: Use a continuous liquid-liquid extractor for improved extraction efficiency. If the product is basic, an acid-base extraction can be employed. For highly polar compounds, reverse-phase chromatography may be a more suitable purification method.
-
Conclusion
3-chloro-N-methylpropane-1-sulfonamide is a valuable and versatile electrophile for the synthesis of a wide range of sulfonamide derivatives through nucleophilic substitution reactions. A thorough understanding of the S(_N)2 mechanism and the factors influencing its rate and outcome is essential for successful synthetic design. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of new and improved therapeutic agents.
References
- BenchChem. Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4-(sulfinylamino)benzene.
- Carretero, J. C., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, vol. 58, no. 5, 2019, pp. 18235-18239.
- "Nucleophilic Substitution Reactions." University of Calgary.
- "Sulfonamide synthesis by alkylation or aryl
- García Ruano, J. L., et al. "Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide." Beilstein Journal of Organic Chemistry, vol. 5, 2009, p. 23.
- Kumar, R., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Journal of the Indian Chemical Society, vol. 99, no. 10, 2022, p. 100701.
- "Nucleophilic Substitution of Alkyl Halides." University of British Columbia.
- "3-chloro-n-methylpropane-1-sulfonamide (C4H10ClNO2S)." PubChem.
- "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review." Sami Publishing Company.
- Engelhardt, E. L. "Process for preparing sulfonamide compounds.
- Ruff, F., et al. "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, no. 5, 1972, pp. 1131-1136.
- Al-Ghorbani, M., et al. "The recent progress of sulfonamide in medicinal chemistry." SciSpace.
- B. A. Saeed, et al.
- "The SN2 Reaction Mechanism." Master Organic Chemistry.
- "3-chloro-N,N-dimethylpropane-1-sulfonamide | CAS 78472-00-1." Santa Cruz Biotechnology.
- "Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride." PrepChem.com.
- "11.1: The Discovery of Nucleophilic Substitution Reactions." Chemistry LibreTexts.
- "Nucleophilic substitution reactions." Khan Academy.
- Glover, S. A., et al. "SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles." Arkivoc, vol. 2001, no. 12, 2001, pp. 143-160.
- "11.3: Characteristics of the SN2 Reaction." Chemistry LibreTexts.
- "Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21." YouTube, uploaded by CrashCourse, 8 Feb. 2021.
- Cabrera-Afonso, M. J., et al. "Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts." Journal of the American Chemical Society, vol. 144, no. 1, 2022, pp. 249-258.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. scispace.com [scispace.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-methylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated resource for troubleshooting and optimizing the synthesis of 3-chloro-N-methylpropane-1-sulfonamide. As a foundational step in various research and development pipelines, achieving a high yield and purity for this compound is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex challenges encountered during its synthesis.
Reaction Overview & Mechanism
The standard synthesis of 3-chloro-N-methylpropane-1-sulfonamide involves the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine.[1][2] This is a classic nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[1][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2]
The reaction proceeds via the following mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride.
-
Chloride Elimination: This attack forms a transient intermediate, which then collapses, eliminating a chloride ion as a good leaving group.
-
Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral sulfonamide product and the base's corresponding conjugate acid.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Category 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the most likely causes?
A: Low yield is the most common issue and can stem from several factors. Systematically investigating the following points is crucial.
-
Quality of 3-chloropropane-1-sulfonyl chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[1][3]
-
Troubleshooting Step: Use a fresh bottle of the sulfonyl chloride or purify the existing stock if its quality is uncertain. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1][4] A small-scale control reaction with a known, reliable amine can quickly validate the reagent's activity.[3]
-
-
Inadequate Base: The choice and amount of base are critical. The base must be strong enough to neutralize the generated HCl but not so strong as to cause side reactions.
-
Troubleshooting Step: Triethylamine (Et₃N) is a common and effective choice.[3][5] Ensure at least one equivalent of the base is used. For primary amines like methylamine, which can form a salt with HCl, using two equivalents of the amine itself (one as the nucleophile, one as the base) or one equivalent of amine and one equivalent of an external base like Et₃N is standard practice.
-
-
Reaction Temperature: While the reaction is often exothermic, insufficient thermal energy can lead to a sluggish or stalled reaction.[6]
-
Troubleshooting Step: Most sulfonamide formations are initially run at a low temperature (e.g., 0 °C) during the dropwise addition of the sulfonyl chloride to control the exotherm, and then allowed to warm to room temperature to ensure completion.[3] If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be monitored carefully by TLC or HPLC to avoid decomposition.[3]
-
-
Concentration of Methylamine: Methylamine is a gas at room temperature and is often used as a solution (e.g., in THF, water, or methanol).
-
Troubleshooting Step: Verify the concentration of your methylamine solution. If using an older bottle, the concentration may have decreased. Using a significant excess of the methylamine solution (2-3 equivalents) can help drive the reaction to completion.
-
Category 2: Impurity Profile & Side Reactions
Q: My crude product shows multiple spots on TLC analysis. What are the likely impurities?
A: Besides unreacted starting materials, several side products can form.
-
Bis-sulfonylation Product (Di-sulfonamide): If the methylamine is not sufficiently deprotonated after the first sulfonylation, the resulting sulfonamide N-H can be deprotonated and react with a second molecule of sulfonyl chloride. This is less common with simple amines but possible if conditions are not controlled.
-
Hydrolysis Product (3-chloropropanesulfonic acid): As mentioned, if water is present in the reaction, the sulfonyl chloride will hydrolyze.[1]
-
Prevention: This impurity is acidic and can usually be removed during the workup. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the sulfonic acid into the aqueous layer. The primary solution is to use anhydrous solvents and reagents from the start.[4]
-
Q: The reaction mixture is turning dark or black. What does this indicate?
A: Darkening or charring is often a sign of decomposition, which can be caused by localized overheating.[6] The reaction between a sulfonyl chloride and an amine is exothermic. If the sulfonyl chloride is added too quickly or if stirring is inefficient, "hot spots" can form, leading to degradation of the starting materials or product.[6]
-
Prevention:
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Add the sulfonyl chloride solution dropwise via an addition funnel.
-
Maintain adequate cooling with an ice bath, especially during the addition phase.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A: Dichloromethane (DCM) is an excellent choice as it is aprotic and unreactive towards the reagents. Other suitable solvents include tetrahydrofuran (THF) and diethyl ether. Using the amine itself as the solvent is also a possibility if it is a liquid, though this is not applicable for methylamine.
Q2: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[3] Use a solvent system like ethyl acetate/hexane. The starting sulfonyl chloride is relatively non-polar, while the product sulfonamide is more polar. The reaction is complete when the sulfonyl chloride spot is no longer visible. HPLC or GC-MS can also be used for more quantitative monitoring.
Q3: What is the standard workup and purification procedure? A: A typical aqueous workup is effective.[1]
-
Quench: Quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize excess amine and base.[3]
-
Extract: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate.
-
Wash: Wash the combined organic layers sequentially with dilute acid (if not used in the quench), water, and finally a saturated brine solution to remove water-soluble impurities and salts.[3]
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][3]
-
Purify: The crude product can be purified by recrystallization or flash column chromatography on silica gel.[1]
Q4: Can I use an inorganic base like potassium carbonate? A: Yes, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents.[5] They can be advantageous as they are easily filtered off after the reaction. However, their limited solubility in some organic solvents can sometimes lead to slower reaction rates compared to homogeneous organic bases like triethylamine.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
Methylamine solution (e.g., 2.0 M in THF)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.[4]
-
Reagent Addition: Charge the flask with methylamine solution (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.1 equivalents).
-
Sulfonyl Chloride Addition: Dissolve 3-chloropropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.[3]
-
Workup:
-
Cool the mixture back to 0 °C and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure 3-chloro-N-methylpropane-1-sulfonamide.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic, and effectively solubilizes reagents. |
| Base | Triethylamine (Et₃N) | Efficiently scavenges HCl without competing as a nucleophile. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.2 eq. Methylamine, 1.1 eq. Et₃N | Slight excess of amine and base ensures complete reaction of the limiting reagent. |
| Temperature | 0 °C during addition, then warm to RT | Controls initial exotherm and prevents side reactions; RT ensures completion. |
| Monitoring | Thin-Layer Chromatography (TLC) | Provides a quick and effective way to track the disappearance of starting material. |
References
- Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
- Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). Journal of Chemical Sciences.
- Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfon
- Troubleshooting low yield in Pyridine-2-sulfon
- Technical Support Center: Sulfonyl
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- Recent advances in synthesis of sulfonamides: A review. (2021). Chemistry & Biology Interface.
- Optimizing reaction conditions for sulfonyl
- How to Improve Yield. (n.d.). University of Rochester Chemistry Department.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
Sources
troubleshooting low reactivity of 3-chloro-N-methylpropane-1-sulfonamide in substitution
Ticket ID: #TS-RXN-3CL-SU Subject: Troubleshooting low reactivity/side-reactions of 3-chloro-N-methylpropane-1-sulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties with 3-chloro-N-methylpropane-1-sulfonamide due to two competing physicochemical factors: the poor leaving group ability of the primary chloride and, more critically, the high probability of intramolecular cyclization (sultam formation) under basic conditions.
This guide provides a diagnostic framework to identify which failure mode is occurring and offers validated protocols to suppress side reactions while activating the desired substitution pathway.
Part 1: Diagnostic Logic (Root Cause Analysis)
Before altering your conditions, determine if your reaction is "dead" (inert) or "diverted" (side product formation).
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic for identifying whether the reaction is suffering from competitive cyclization or kinetic inertness.
Part 2: The "Hidden" Competitor (The Sultam Trap)
The most common reason for failure with 3-chloro-N-methylpropane-1-sulfonamide is not that the chloride is unreactive, but that the sulfonamide nitrogen is too reactive.
The Mechanism of Failure
The
Once deprotonated, the nitrogen anion attacks the
Mechanistic Pathway Diagram
Figure 2: Kinetic competition between the desired substitution and the parasitic sultam formation.
Part 3: Solutions & Experimental Protocols
Scenario A: The Reaction is Too Slow (Inert)
Use this if you are recovering starting material and NOT using strong base.
The Fix: Primary alkyl chlorides are mediocre electrophiles. You must activate the leaving group using the Finkelstein Reaction principle [2]. Converting the Chloride to an Iodide in situ increases reactivity by orders of magnitude.
Protocol A: Finkelstein-Assisted Substitution
Reagents: Sodium Iodide (NaI) (0.5 - 1.0 equiv), Target Nucleophile. Solvent: Acetone or 2-Butanone (MEK) (if T < 80°C); DMF (if T > 80°C).
-
Dissolution: Dissolve 3-chloro-N-methylpropane-1-sulfonamide (1.0 equiv) in Acetone (0.5 M).
-
Activation: Add NaI (0.5 equiv) . Note: NaI is soluble in acetone, but NaCl precipitates, driving the equilibrium.[1][2]
-
Nucleophile Addition: Add your neutral nucleophile (e.g., amine, thiol).
-
Reflux: Heat to reflux (56°C) for 12-24 hours.
-
Workup: Filter off the precipitated NaCl. Concentrate. Partition between EtOAc/Water.
Why this works: The
Scenario B: The Reaction Cyclizes (Sultam Formation)
Use this if you see a product with Mass = SM - 36 (loss of HCl).
The Fix: You must prevent the sulfonamide nitrogen from becoming anionic.
Protocol B1: The "Soft" Nucleophile Approach (No Base)
If your nucleophile is neutral (e.g., morpholine, aniline, thiophenol), do not add base .
-
Run the reaction in DMF or DMAc at 80-100°C.
-
Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a catalyst.
-
The amine nucleophile will act as its own base to scavenge the HCl produced after the substitution event, or use a non-nucleophilic organic base like 2,6-lutidine which is too sterically hindered to deprotonate the sulfonamide efficiently but will trap HCl.
Protocol B2: The Protection Strategy (For Basic Nucleophiles)
If you must use a basic nucleophile (e.g., Sodium Phenoxide), you cannot leave the NH free.
-
Step 1 (Protection): Protect the Sulfonamide Nitrogen.[3]
-
Reagents:
, DMAP (cat), DCM. -
Product: Cl-(CH2)3-SO2-N(Me)(Boc).
-
Rationale: The Boc group removes the acidic proton (
drops, but no H to remove) and sterically hinders the N, preventing cyclization.
-
-
Step 2 (Substitution): Perform your substitution on the Boc-protected intermediate.
-
Step 3 (Deprotection): Remove Boc with TFA/DCM or HCl/Dioxane.
Part 4: Data & Benchmarks
Table 1: Relative Reactivity of Leaving Groups in
| Leaving Group (X) | Relative Rate ( | Comment |
| -I (Iodide) | 30,000 | Excellent. Generated in situ via Finkelstein. |
| -Br (Bromide) | 200 | Good. |
| -Cl (Chloride) | 1 | Poor. Requires heat or activation. |
| -OTs (Tosylate) | 60,000 | Superior, but requires synthesis from alcohol. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use NaH to generate the dianion and force substitution?
A: Highly risky. While dianion chemistry exists, the intramolecular cyclization of the
Q: Why not just buy the bromo-analog? A: If commercially available, the 3-bromo-N-methylpropane-1-sulfonamide is significantly more reactive toward substitution. However, it is also more prone to storage degradation (cyclization) for the exact same reasons. If you buy it, use it immediately.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the ammonium salt of your starting material or product if you are using amine nucleophiles, or the sulfonamide anion if you used a strong base. Acidify a small aliquot and re-run TLC to check if it moves.
References
-
Acidity of N-Methyl Sulfonamides
-
The Finkelstein Reaction (Activation of Chlorides)
-
Cyclization to Sultams (The Side Reaction)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin [aquila.usm.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. byjus.com [byjus.com]
- 8. Login [satheejee.iitk.ac.in]
- 9. Sultam synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 3-chloro-N-methylpropane-1-sulfonamide
Executive Summary
This guide provides a comprehensive analysis of chromatographic methods for the quantification of 3-chloro-N-methylpropane-1-sulfonamide. As no standard method is published for this specific analyte, we present a robust, first-line approach using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) , developed from established principles for short-chain alkyl sulfonamides.
Physicochemical predictions indicate that 3-chloro-N-methylpropane-1-sulfonamide is a highly polar compound (predicted XlogP of 0.3)[1], which presents a significant challenge for retention on traditional C18 columns. Therefore, this guide also provides an in-depth comparison with viable alternatives, including Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for superior sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a classical alternative requiring derivatization.
We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific application, from routine quality control to trace-level impurity profiling.
Introduction to the Analyte & Analytical Challenges
3-chloro-N-methylpropane-1-sulfonamide is a sulfonamide derivative characterized by a short alkyl chain with a terminal chlorine atom.
-
Molecular Formula: C₄H₁₀ClNO₂S[1]
-
Structure: CNS(=O)(=O)CCCCl
-
Key Feature: High Polarity. The predicted XlogP value of 0.3 suggests high water solubility and, consequently, weak interaction with non-polar stationary phases used in standard reversed-phase chromatography[1].
The primary analytical challenge is achieving adequate retention and a sharp, symmetrical peak shape using conventional RP-HPLC. Unretained or poorly retained analytes elute at or near the column's void volume, making accurate quantification impossible due to potential interference from the solvent front and other matrix components. The acidic nature of the N-H proton on the sulfonamide group also requires careful pH control of the mobile phase to prevent ionization, which can lead to severe peak tailing.
Primary Recommended Method: Reversed-Phase HPLC-UV
Despite the retention challenge, RP-HPLC-UV remains the most accessible and logical starting point for method development due to its robustness and ubiquity in analytical laboratories. The strategy focuses on maximizing retention through mobile phase optimization.
Principle of Separation & Method Justification
This method separates the analyte from other components based on its hydrophobic/hydrophilic interactions with a non-polar stationary phase (C18) and a polar mobile phase.
-
Column Chemistry: An end-capped C18 column is the workhorse for RP-HPLC. While the analyte is polar, a C18 phase provides the strongest hydrophobic interaction possible, which is necessary to achieve any level of retention.
-
Mobile Phase Composition: A gradient of water and acetonitrile (ACN) is used. ACN is typically a stronger organic solvent than methanol for this class of compounds. Crucially, an acidic modifier like formic acid or acetic acid (0.1%) is added to the aqueous phase. This suppresses the ionization of the sulfonamide's acidic proton (pKa is typically ~10-11 but can be influenced by structure), ensuring the analyte is in a neutral, more retained form and preventing electrostatic interactions that cause peak tailing[2][3].
-
Detection: The sulfonamide functional group attached to a carbon backbone lacks a strong, distinct chromophore like an aromatic ring found in many sulfonamide drugs[4]. Therefore, UV detection will likely be limited to lower wavelengths (e.g., 205-220 nm) where the sulfonyl group and other functional groups absorb. This can result in lower sensitivity and higher potential for interference.
Detailed Experimental Protocol
-
Reagent and Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 3-chloro-N-methylpropane-1-sulfonamide in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
-
Chromatographic Conditions:
-
HPLC System: Standard binary or quaternary HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the 10 µg/mL standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of retention time < 1%, RSD of peak area < 2%, Tailing Factor between 0.9 and 1.5.
-
Expected Results
Given the high polarity, the retention time is expected to be short, likely in the 2-4 minute range under the proposed gradient. The primary goal is to achieve a retention factor (k') greater than 2, ensuring it is well-resolved from the solvent front.
Workflow Diagram
Comparative Guide to Alternative Analytical Methods
The selection of an analytical method is always a trade-off between performance, complexity, and cost. The following table and discussion compare the primary RP-HPLC method with powerful alternatives.
| Parameter | RP-HPLC-UV | HILIC | LC-MS/MS | GC-MS |
| Primary Use Case | Routine QC, content uniformity | Analysis of highly polar compounds | Trace analysis, confirmation, impurity ID | Volatile/semi-volatile analysis |
| Analyte Retention | Potentially low | High | Tunable (RP or HILIC) | Based on volatility |
| Selectivity | Moderate | Moderate (orthogonal to RP) | Very High | High |
| Sensitivity | Low to Moderate | Low to Moderate (UV) | Very High | High |
| Sample Prep | Simple (dissolve & inject) | Simple (dissolve & inject) | Simple, but requires clean matrix | Complex (requires derivatization)[5][6] |
| Cost & Complexity | Low | Low-Moderate | High | Moderate |
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is the ideal solution when retention in reversed-phase is insufficient. It is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase surface into which polar analytes can partition[7][8][9]. This mechanism is perfectly suited for 3-chloro-N-methylpropane-1-sulfonamide.
Methodology:
-
Column: A zwitterionic HILIC phase (e.g., sulfobetaine) is highly recommended as it provides excellent peak shape for a wide range of polar compounds through weak electrostatic interactions[10].
-
Mobile Phase: A gradient starting with high acetonitrile (e.g., 95%) and increasing the aqueous component (e.g., 10 mM ammonium formate buffer) to elute the analyte[7]. The high organic content also offers the benefit of enhanced sensitivity if coupled with a mass spectrometer[7].
-
Pros vs. RP-HPLC: Significantly increased retention time, moving the analyte away from the solvent front and improving quantification accuracy.
-
Cons vs. RP-HPLC: Can have longer equilibration times and may be more sensitive to the water content in the sample solvent.
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the definitive technique for achieving the highest levels of sensitivity and selectivity. It is indispensable for trace-level quantification (e.g., genotoxic impurity analysis), confirmation of identity, and analysis in complex biological or environmental matrices[3].
Methodology:
-
LC Front-End: Can be coupled to either an RP-HPLC or HILIC system. HILIC-MS/MS would likely be the optimal combination for this analyte.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity, eliminating matrix interferences.
-
Pros vs. HPLC-UV: Orders of magnitude greater sensitivity and near-absolute selectivity. Provides molecular weight confirmation.
-
Cons vs. HPLC-UV: Significantly higher equipment cost, complexity in operation, and susceptibility to ion suppression from the sample matrix.
Alternative 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful separation technique but is typically reserved for analytes that are volatile and thermally stable. Sulfonamides are generally non-volatile and can degrade at high temperatures.
Methodology:
-
Derivatization is Mandatory: The analyte must be chemically modified to increase its volatility and thermal stability. This often involves a multi-step process, such as methylation followed by acylation with an agent like pentafluoropropionic anhydride (PFPA)[6][11].
-
Analysis: The derivatized analyte is separated on a GC column (e.g., DB-5) and detected by a mass spectrometer.
-
Pros vs. HPLC: High chromatographic efficiency and resolving power.
-
Cons vs. HPLC: The mandatory derivatization step adds significant time, complexity, and potential for variability to the sample preparation workflow[5][12]. It is generally a less direct and more labor-intensive approach than LC methods for this class of compound.
Troubleshooting and Method Optimization
Effective troubleshooting requires a logical, cause-and-effect approach. The following flowchart outlines a decision-making process for common issues encountered during the analysis of polar compounds like 3-chloro-N-methylpropane-1-sulfonamide.
Expert Insights:
-
Poor Retention in RP-HPLC: This is the most anticipated issue. Before abandoning the method, try reducing the initial organic percentage to the lowest practical limit (e.g., 2-5% ACN). If retention remains inadequate, a switch to HILIC is the most logical and effective solution[9].
-
Peak Tailing: This is almost always caused by unwanted secondary interactions. For sulfonamides, the primary cause is the interaction of the ionized (anionic) sulfonamide group with residual, positively charged silanols on the silica surface. Ensuring a low mobile phase pH (<4) neutralizes the analyte and minimizes this interaction[2].
Conclusion and Recommendations
For the analysis of 3-chloro-N-methylpropane-1-sulfonamide, a Reversed-Phase HPLC-UV method using a C18 column with an acidified water/acetonitrile mobile phase is the recommended starting point due to its simplicity and accessibility. However, analysts must be prepared for the significant challenge of achieving adequate retention due to the analyte's high polarity.
-
For routine analysis where concentrations are expected to be high, optimizing the RP-HPLC method should be sufficient.
-
If poor retention compromises quantification in the RP-HPLC method, HILIC is the superior alternative and should be implemented.
-
For applications requiring high sensitivity, confirmation of identity, or analysis in complex matrices , LC-MS/MS is the unequivocal gold standard and the most powerful technique available.
By understanding the physicochemical properties of the analyte and the fundamental principles of these chromatographic techniques, researchers can confidently select, develop, and validate a method that is fit for purpose and provides accurate, reliable data.
References
- Reeves, V. M. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 185-196. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJLGipCtMNOw1c5U14VIDuS87odN7sunTA2cEwtdUyJS_vZqDK6ptAjKouZP7EyK-CDq84m80iWvHnzm-1IQTziZCneaHw3lUPsgZNWks1VB5LRZjRopCCltPc7HsphVJ7FWw=]
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- Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9tKjgWtNcSaCLQ5EBbL-fxHKNtZOO8OqEvTRF0AEPZ5MDUJBVGDv2QHaaNlka9p4DK9dHK4l0S0zcu1QmeFF6cdH2R4kdL8Yh1d1cc0yFmRF2P1XOz80511u13_nsB9SDOVE=]
- Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. [https://vertexaisearch.cloud.google.
- Díaz-Maroto, F. M., Pérez-Coello, M. S., & Cabezudo, M. D. (2002). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1077-1082. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39bsa72OmdYZFeuhoTmzqW_hSVuOlSY9w9pMojH0v_c_k4OXvdwnONUu6k1KJjfi7DvpeQUcLxYEkE2XVIk1n7JOjRYeC6XpNKFCLnFRkLYuOdXFVNmpdwdff8JsD7YMcSWx4ao1PFFM8ZSaS52j2-CDKXOtS69F-GVNxa5dKzkuf1AC2Y1xFH2mBP2ff9Z3Pp49tcgdYkBOBVLxiCMZeUdU-DqRogHSmMYs0Q1qc2Bd_4au2OYqkQetRVfiIruyHDk-zYVKvebq2nmsvGSO77WJA0nLl2y752S_N6eP5xuDx27aOmaNr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
